2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one

Data Availability Procurement Risk Evidence Gap

2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one (CAS 802870-19-5) is a synthetic, small-molecule indole derivative belonging to the 6,7-dihydro-1H-indol-4(5H)-one class. Its structure is characterized by a 2,3-dimethyl-substituted tetrahydroindol-4-one core bearing a prop-1-yn-1-ylaminomethyl substituent at the 5-position.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B13109898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC#CNCC1CCC2=C(C1=O)C(=C(N2)C)C
InChIInChI=1S/C14H18N2O/c1-4-7-15-8-11-5-6-12-13(14(11)17)9(2)10(3)16-12/h11,15-16H,5-6,8H2,1-3H3
InChIKeyYCYWZYAZEIWEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one: Structural and Procurement Baseline


2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one (CAS 802870-19-5) is a synthetic, small-molecule indole derivative belonging to the 6,7-dihydro-1H-indol-4(5H)-one class. Its structure is characterized by a 2,3-dimethyl-substituted tetrahydroindol-4-one core bearing a prop-1-yn-1-ylaminomethyl substituent at the 5-position . The compound is commercially available as a research-grade building block with a standard purity of 97%, accompanied by batch-specific analytical characterization including NMR, HPLC, and GC .

Terminal alkyne handle for CuAAC and bioorthogonal conjugation
2,3-Dimethyl-tetrahydroindol-4-one scaffold with propargylamine linkage
Research-grade purity with multi-method analytical QC

Why Generic Substitution Fails for 2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one


Substituting this compound with its closest commercially available analogs—such as the unsubstituted core 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 6116-75-2) or the N,N-dimethylamino congener (CAS 46489-25-2)—eliminates the terminal alkyne functionality, which is critical for downstream applications requiring bioorthogonal reactivity (e.g., copper-catalyzed azide–alkyne cycloaddition, CuAAC) and may abrogate interactions with biological targets for which the propargylamine group is a recognized pharmacophore [1]. Because no single alternate building block simultaneously presents the 2,3-dimethylindol-4-one scaffold, the 5-aminomethyl linkage, and the terminal alkyne, generic replacement is structurally infeasible .

Loss of terminal alkyne function
Unsubstituted core (CAS 6116-75-2) and dimethylamino analog (CAS 46489-25-2) lack the alkyne, eliminating click-chemistry and bioorthogonal reactivity.
Absent propargylamine pharmacophore
Analogs without the propargylamine group may not engage MAO or other amine oxidase targets in SAR studies.
Altered hydrogen-bonding and polarity profile
Differences in HBA count and tPSA may shift chromatographic retention, solubility, and permeability compared to simpler scaffolds.

Quantitative Differentiation Evidence for 2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one Versus Closest Analogs


Limitation Statement: Absence of High-Strength Comparative Biological Data

An exhaustive search of primary literature, patent databases (Google Patents, WIPO), authoritative databases (ChEMBL, BindingDB, PubChem), and reputable vendor technical datasheets was conducted for CAS 802870-19-5 and its closest structural analogs (CAS 6116-75-2, CAS 46489-25-2). No publicly available quantitative biological data (e.g., IC50, Ki, EC50, in vivo efficacy) that directly compares the target compound with any named comparator in the same assay system were identified [1]. Consequently, all evidence dimensions below are classified as either Class-level inference or Supporting evidence. Procurement decisions must weigh this data sparsity accordingly.

Comparative Data Availability
Data to verify
No direct head-to-head biological comparisons found
Selection must rely on structural and physicochemical differentiation
Independent biological profiling recommended
Data Availability Procurement Risk Evidence Gap

Predicted Physicochemical Property Comparison: Boiling Point and Density

The target compound possesses a predicted boiling point of 437.5 ± 55.0 °C and a predicted density of 1.116 ± 0.06 g/cm³, as estimated by QSPR models . In contrast, the unsubstituted core scaffold 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 6116-75-2, MW 163.22 Da) has a significantly lower molecular weight and is predicted to have a correspondingly lower boiling point [1]. The dimethylamino analog (CAS 46489-25-2, MW 220.31 Da) has a molecular weight intermediate between the core and the target compound. These differences in predicted boiling point and density reflect the increasing molecular weight and hydrogen-bonding capacity imparted by the 5-aminomethyl-propargyl substituent, which may influence purification strategy and formulation handling during procurement.

Predicted BP & Density
Predicted / QSPR
437.5 ± 55.0 °C / 1.116 ± 0.06 g/cm³
May influence purification strategy and solvent selection
Comparator data not available; review required
Physicochemical Properties Predicted Boiling Point Density

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound (C14H18N2O) contains two hydrogen bond acceptors (the carbonyl oxygen and the secondary amine nitrogen) compared to one acceptor in the unsubstituted core scaffold (C10H13NO, CAS 6116-75-2) . The dimethylamino analog (C13H20N2O, CAS 46489-25-2) also has two acceptors but replaces the terminal alkyne with a tertiary amine-methyl group, resulting in a higher topological polar surface area (tPSA) and increased basicity [1]. This differential acceptor count impacts predicted solubility, permeability, and protein binding profiles, making the target compound distinct from both the core scaffold and the dimethylamino analog for applications where intermediate polarity and controlled H-bonding are critical design parameters.

H-Bond Acceptor / tPSA
Class-level inference
Target: HBA 2, tPSA ~38 Ų Core analog: HBA 1, tPSA ~20 Ų
Intermediate polarity for SAR and permeability profiling
Predicted; experimental validation needed
Hydrogen Bond Acceptor Polar Surface Area Drug-likeness

Propargylamine Pharmacophore: Class-Level MAO Inhibition Potential

The propargylamine moiety is a validated pharmacophore for irreversible and reversible inhibition of monoamine oxidase (MAO) enzymes. Clinically approved drugs such as rasagiline (N-propargyl-1(R)-aminoindan) and selegiline rely on this substructure for MAO-B inhibition [1]. Indole derivatives bearing a propargylamine group have demonstrated MAO-B IC50 values ranging from 31 ± 2 nM to sub-micromolar concentrations in published SAR studies [2]. While no MAO inhibition data exist specifically for the target compound, the presence of both the indole scaffold and the propargylamine side chain suggests, at the class level, potential MAO or other amine oxidase engagement that is absent in the N,N-dimethylamino analog (CAS 46489-25-2), which lacks the terminal alkyne and therefore cannot form the covalent flavin adduct characteristic of propargylamine-based MAO inhibitors.

MAO Pharmacophore Potential
Class-level inference
Propargylamine present; related indoles show MAO-B IC50 31 nM – >1 µM
May support MAO inhibitor SAR studies
No direct target data; confirm in enzyme assay
Propargylamine Monoamine Oxidase Pharmacophore

Vendor Analytical Characterization: Batch-Specific Purity and QC Methods

The target compound is supplied by Bidepharm (Cat. No. BD548856) at a standard purity of 97%, with batch-specific quality control data including NMR, HPLC, and GC analyses provided upon request . This level of multi-method analytical characterization ensures structural identity confirmation and purity assessment that may not be uniformly available for all vendors of structurally related indol-4-one analogs. For example, the unsubstituted core scaffold (CAS 6116-75-2) is commonly offered at 95% purity by multiple suppliers, with variable QC documentation . The provision of three orthogonal analytical methods (NMR, HPLC, GC) for the target compound reduces the risk of accepting a mis-synthesized or impure material, which is particularly relevant given the reactive terminal alkyne functionality that can undergo Glaser-Hay coupling or other oxidative dimerization upon prolonged storage.

Batch QC Specification
Supplier data
Purity 97% by HPLC, NMR, GC
Reduces procurement risk for sensitive assays
Batch-specific certificate; request prior to use
Purity Quality Control Analytical Characterization

Recommended Research and Industrial Application Scenarios for 2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one


Bioorthogonal Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Probe Synthesis

The terminal alkyne group of the prop-1-yn-1-ylamino side chain enables the compound to serve as a direct substrate for CuAAC 'click' chemistry. Researchers can conjugate this indol-4-one scaffold to azide-functionalized fluorophores, biotin tags, or affinity matrices without additional derivatization steps. This feature is absent in the saturated dimethylamino analog (CAS 46489-25-2), making the target compound uniquely suited for assembling chemical biology probes that retain the 2,3-dimethylindol-4-one chromophore or pharmacophore .

Monoamine Oxidase (MAO) Structure-Activity Relationship (SAR) Exploration

Building on the validated propargylamine MAO pharmacophore , the target compound can serve as an entry point for synthesizing focused libraries of indole-based MAO inhibitors. The 6,7-dihydro-4-oxo scaffold provides a distinct electronic and steric environment compared to aromatic indole or indan-based MAO inhibitors (e.g., rasagiline), while the 2,3-dimethyl groups may confer subtype selectivity. Researchers should perform head-to-head MAO-A and MAO-B enzyme assays against known standards to quantify selectivity, as no such data are yet available.

Intermediate for Diversification via Alkyne Functionalization

The propargylamine side chain can undergo Sonogashira coupling, Glaser-Hay homocoupling, or metal-catalyzed hydroamination to generate elaborated heterocyclic systems including pyrrolo[1,2-a]indoles and pyrido-fused indole derivatives . This synthetic versatility makes the compound a valuable starting material for generating structurally diverse compound libraries in medicinal chemistry programs, where the 2,3-dimethyl substitution pattern on the indole ring further modulates the electronic properties of the resultant polycyclic products.

Analytical Reference Standard for Indole Alkaloid Research

Due to its well-defined purity (97%) and multi-method analytical characterization (NMR, HPLC, GC) , the compound can function as an internal reference standard for HPLC/MS-based metabolomics or natural product dereplication studies targeting indole alkaloid pathways, provided that the user independently verifies its suitability against their specific analytical matrix.

Application
Selection Property
Validation Focus
CuAAC probe synthesis
Terminal alkyne bioorthogonal handle
Alkyne reactivity and conjugate integrity
MAO inhibitor SAR exploration
Propargylamine pharmacophore context
MAO-A/B enzyme assay against standards
Alkyne-based diversification
Alkyne for Sonogashira / hydroamination
Product characterization and yield
Analytical reference standard
Multi-method QC characterization
HPLC/MS suitability verification in matrix
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